Pexopiprant

概要

説明

ペキソピプラントは、プロスタグランジンD2受容体2(DP2)の経口拮抗剤であり、Ki値は100ナノモル未満です 。 ペキソピプラントは、炎症反応に関与するプロスタグランジンD2の作用を阻害する能力を持つため、主に喘息関連の研究で使用されています .

2. 製法

合成経路と反応条件: ペキソピプラントの合成は、入手しやすい化学前駆体から始まる複数の手順を伴います反応条件は通常、所望の化学変換を確実にするために、有機溶媒、触媒、および制御された温度の使用を伴います .

工業生産方法: ペキソピプラントの工業生産は、同様の合成経路に従いますが、より大規模です。プロセスは収率と純度のために最適化されており、一貫した反応条件を維持するために、多くの場合、連続フロー反応器と自動化されたシステムが使用されます。 品質管理対策が実施されて、最終製品が必要な仕様を満たしていることを保証しています .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Pexopiprant involves multiple steps, starting from readily available chemical precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications .

化学反応の分析

反応の種類: ペキソピプラントは、次のようなさまざまな化学反応を起こします。

酸化: 官能基をより高い酸化状態に変換します。

還元: 所望の化学的性質を実現するために、特定の官能基を還元します。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってケトンまたはカルボン酸が生成される場合があり、還元によってアルコールまたはアミンが生成される場合があります .

4. 科学研究への応用

ペキソピプラントは、次のような幅広い科学研究への応用があります。

化学: プロスタグランジンD2受容体拮抗剤の挙動を研究するためのモデル化合物として使用されます。

生物学: 炎症反応と免疫システム機能の調節における役割について調査されています。

医学: 喘息やその他の炎症性疾患に対する潜在的な治療薬として探求されています。

科学的研究の応用

Pexopiprant has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of prostaglandin D2 receptor antagonists.

Biology: Investigated for its role in modulating inflammatory responses and immune system functions.

Medicine: Explored as a potential therapeutic agent for asthma and other inflammatory diseases.

Industry: Utilized in the development of new drugs targeting prostaglandin receptors

作用機序

ペキソピプラントは、プロスタグランジンD2受容体2(DP2)に結合することによりその効果を発揮し、それによってプロスタグランジンD2の作用を遮断します。この阻害は、炎症と免疫応答に関与する下流シグナル伝達経路の活性化を防ぎます。 分子標的は、これらの経路を仲介するさまざまなタンパク質や酵素を含みます .

類似の化合物:

ラマトロバン: 喘息研究で使用される別のDP2拮抗剤。

フェビピプラント: 炎症性疾患に同様の応用を持つDP2拮抗剤.

ペキソピプラントの独自性: ペキソピプラントは、DP2受容体に対する高い親和性と強力な阻害効果によって独自です。 同様の化合物と比較して、ペキソピプラントは、プロスタグランジンD2媒介反応を調節するためのより選択的で効果的な手段を提供します .

類似化合物との比較

Ramatroban: Another DP2 antagonist used in asthma research.

Fevipiprant: A DP2 antagonist with similar applications in inflammatory diseases.

Uniqueness of Pexopiprant: this compound is unique due to its high affinity for the DP2 receptor and its potent inhibitory effects. Compared to similar compounds, it offers a more selective and effective means of modulating prostaglandin D2-mediated responses .

生物活性

Pexopiprant, also known as ADC-3680, is a small molecule drug classified as a DP2 receptor antagonist, targeting the prostaglandin D2 receptor 2 (CRTH2). This compound has been investigated for its potential therapeutic applications, particularly in the management of chronic rhinosinusitis with nasal polyps and asthma. This article delves into the biological activity of this compound, summarizing key research findings, clinical studies, and relevant data.

This compound functions by antagonizing the CRTH2 receptor, which plays a significant role in the inflammatory processes associated with various allergic and respiratory conditions. By blocking this receptor, this compound aims to reduce eosinophilic inflammation and improve patient outcomes in conditions such as asthma and chronic rhinosinusitis.

Clinical Research Findings

1. Efficacy in Chronic Rhinosinusitis with Nasal Polyps

This compound has been evaluated in multiple Phase 2 clinical trials for its efficacy in treating chronic rhinosinusitis with nasal polyps. Key findings from these studies include:

- Study Design : Approximately 100 patients were randomized to receive either this compound (40 mg) or a matching placebo once daily.

- Outcomes : The primary endpoints assessed included changes in nasal polyp size, nasal congestion scores, and overall quality of life metrics.

- Results : Preliminary results indicated a significant reduction in nasal polyp size and improved nasal airflow in patients treated with this compound compared to placebo groups .

2. Asthma Phenotypes

Research has also focused on the effects of this compound across different asthma phenotypes. Studies have shown that:

- Target Populations : The drug has been tested in diverse populations, including smokers and obese individuals.

- Efficacy : Results suggest that this compound may be particularly effective in patients with eosinophilic asthma, leading to decreased exacerbation rates and improved lung function .

Data Summary

The following table summarizes key clinical trials involving this compound:

| Indication | Phase | Population Size | Results Summary | Publication Date |

|---|---|---|---|---|

| Chronic Rhinosinusitis with Nasal Polyps | Phase 2 | ~100 | Significant reduction in polyp size; improved airflow | 2021 |

| Eosinophilic Sinusitis | Phase 2 | ~100 | Positive impact on symptoms; well-tolerated | 2021 |

| Asthma | Phase 2 | Varies | Effective in eosinophilic phenotype; reduced exacerbations | Ongoing |

Case Studies

Case studies provide valuable insights into the real-world application of this compound. For instance:

- A case study published highlighted a patient with severe chronic rhinosinusitis who experienced marked improvement after initiating treatment with this compound. The patient's symptoms reduced significantly over a six-month period, demonstrating the drug's potential benefits beyond clinical trial settings .

特性

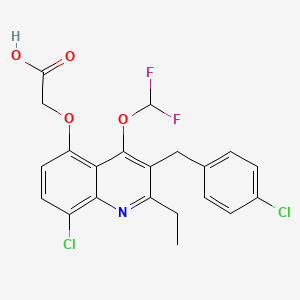

IUPAC Name |

2-[8-chloro-3-[(4-chlorophenyl)methyl]-4-(difluoromethoxy)-2-ethylquinolin-5-yl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl2F2NO4/c1-2-15-13(9-11-3-5-12(22)6-4-11)20(30-21(24)25)18-16(29-10-17(27)28)8-7-14(23)19(18)26-15/h3-8,21H,2,9-10H2,1H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLJEKKWOIJMSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C=CC(=C2C(=C1CC3=CC=C(C=C3)Cl)OC(F)F)OCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl2F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932708-14-0 | |

| Record name | Pexopiprant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0932708140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PEXOPIPRANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJM7982YDS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。